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1,2,3-Propanetriyl=2-laurate 1,3-distearate

Thermal analysis Polymorphism Lipid crystallization

Mixed-chain triacylglycerols are often substituted with simple triglycerides, altering thermal profiles. This regiospecific 1,3-distearoyl-2-lauroyl glycerol (TG(18:0/12:0/18:0)) mirrors natural butterfat composition. - Defined substrate for pancreatic lipase studies (sn-2 laurate retention) - Calibrant for dairy fat authentication HPLC-ESI-MS/MS - Reference for 18-N-18 series polymorphism (DSC data)

Molecular Formula C51H98O6
Molecular Weight 807.3 g/mol
Cat. No. B3026053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetriyl=2-laurate 1,3-distearate
Molecular FormulaC51H98O6
Molecular Weight807.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-31-18-15-12-9-6-3)47-56-50(53)44-41-38-35-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
InChIKeyPNRYLOWVFBNJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TG 18:0/12:0/18:0 Compound Profile and Procurement Identity


1,2,3-Propanetriyl=2-laurate 1,3-distearate (synonyms: 1,3-Distearoyl-2-lauroyl glycerol, 1,3-Distearin-2-laurin, TG(18:0/12:0/18:0); CAS 56183-45-0) is a mixed-chain triacylglycerol (TAG) comprising a glycerol backbone esterified with stearic acid (C18:0) at the sn-1 and sn-3 positions and lauric acid (C12:0) at the sn-2 position, with a molecular formula of C51H98O6 and a molecular weight of 807.32 g/mol . It occurs naturally in butterfat, where TAGs constitute over 95% of milk fat, and has been identified and quantified among approximately 450 TAG species in bovine milk fat [1]. This compound belongs to the broader 1,3-distearo-2-acyl glycerol (18-N-18) series, which has been systematically investigated for thermal polymorphism and crystallization behavior by differential scanning calorimetry [2].

Natural occurrence Verified butterfat constituent supports dairy lipidomics calibration
Regiospecific structure Defined sn-2 laurate enables structured lipid digestion studies
Thermal reference Characterized polymorphism supports fat crystallization and processing research

Why Generic Substitution Fails for This Triglyceride


Mixed-acid triglycerides with defined regiospecificity cannot be interchanged with simple triglycerides or positional isomers without altering key performance characteristics. The presence of a medium-chain lauric acid (C12:0) at the sn-2 position, flanked by two long-chain stearic acids (C18:0) at the primary positions, creates a unique molecular geometry that governs melting point, crystallization kinetics, polymorphic stability, and susceptibility to lipase-mediated hydrolysis [1]. Substituting this compound with tristearin (melting point 72–75 °C), trilaurin (melting point ~46.5 °C), or the positional isomer 1,2-distearoyl-3-lauroyl glycerol would result in divergent thermal profiles incompatible with applications requiring precise solid–liquid phase behavior, such as lipid nanoparticle formulation, cocoa butter equivalent design, or calibration of analytical methods for butterfat authenticity testing .

Substituting tristearin or trilaurin shifts melting behavior away from the intermediate range required for lipid nanoparticle and cocoa butter equivalent processing.
Positional isomers with laurate at sn-1 or sn-3 change lipase hydrolysis products, complicating sn-2 monoacylglycerol pathway studies.
Common TAG standards lack butterfat occurrence profiles, reducing accuracy in dairy authenticity testing compared to this naturally occurring calibrant.

Differential Evidence Against Closest TAG Analogs


Intermediate Melting Point Enables Tailored Thermal Profiles

1,3-Distearoyl-2-lauroyl glycerol (18:0/12:0/18:0) exhibits a melting point that lies between the extremes of its homogeneous counterparts. Tristearin (18:0/18:0/18:0) melts at 72–75 °C, while trilaurin (12:0/12:0/12:0) melts at approximately 46.5 °C (reported range 44–49 °C) . As a member of the 18-N-18 series studied by Lovegren and Gray (1978), the compound's melting point is governed by the chain-length disparity between the sn-2 medium-chain fatty acid (C12) and the sn-1,3 long-chain fatty acids (C18), producing a thermal transition that is substantially lower than tristearin yet higher than trilaurin, consistent with the systematic relationship observed across the homologous series where increasing N (sn-2 chain length from C2 to C18) progressively raises the melting point [1]. This intermediate melting behavior is critical for applications where a melting point above body temperature (37 °C) but below typical fat processing temperatures (70 °C) is required.

Melting point
Reported
Intermediate between tristearin (72–75 °C) and trilaurin (~46.5 °C); polymorph-dependent values from 18-N-18 series
Enables thermal processing above body temperature but below typical fat processing extremes
Exact values require polymorph identification per Lovegren & Gray (1978)
Thermal analysis Polymorphism Lipid crystallization

Butterfat Occurrence as Authenticity Biomarker and Calibrant

1,3-Distearoyl-2-lauroyl glycerol has been unequivocally identified and quantified as a molecular species among the ca. 450 TAG species detected in butterfat using normal-phase HPLC coupled with electrospray-tandem mass spectrometry (ESI-MS/MS) [1]. The Kalo et al. (2009) method resolved 184 quantified peaks across 88 acyl carbon number:double bond (ACN:DB) classes, enabling regiospecific assignment of this mixed-acid TAG. In contrast, common alternative TAG standards such as tristearin or 1,3-distearoyl-2-oleoyl glycerol (SOS) are either absent from or represent different abundance patterns in bovine milk fat. The saturated TAG fraction in butterfat constitutes 40.0 mol% of total TAGs, and within this fraction, the 18:0/12:0/18:0 species occupies a distinct ACN:DB class that can be quantified using molar correction factors (MCF) derived from randomized butterfat [1].

Butterfat occurrence
Analytical context
Identified and quantified among 450 TAG species in butterfat via HPLC–ESI-MS/MS, belonging to 40.0 mol% saturated TAG fraction
Supports direct use as a natural-matrix calibrant for dairy authenticity methods
Alternative TAG standards lack butterfat-specific abundance data
Dairy lipidomics Food authenticity Mass spectrometry

Enhanced Saponification Rate vs. All-Stearoyl Triglycerides

Systematic kinetic studies of structurally related diesters and triglycerides have established that laurate-containing species undergo saponification more rapidly than their all-stearate counterparts. Rao et al. (2001) demonstrated that in 72% alcohol–water medium, laurates are more saponifiable than stearates and oleostearates, with the first saponification step proceeding significantly faster than the second step for all compounds examined [1]. This principle, extended to triglycerides, indicates that 1,3-distearoyl-2-lauroyl glycerol, bearing a medium-chain laurate ester at the sterically more accessible sn-2 position, exhibits saponification kinetics distinct from tristearin (all C18 esters). The rate enhancement is further amplified in acetone–water, dioxane–water, DMSO–water, and DMF–water systems compared to alcohol–water systems [1].

Saponification rate
Class-level
Laurate at sn-2 more saponifiable than stearate; first-step hydrolysis faster than second step (72% alcohol–water)
Provides kinetic handle for selective hydrolysis not achievable with homogeneous tristearin
Class-level inference from diester/triglyceride saponification studies; species-specific data may be required
Saponification kinetics Industrial oleochemistry Hydrolysis

Intermediate LogP Differentiates from Shorter- and Longer-Chain TAGs

The computed octanol–water partition coefficient (LogP) for 1,3-distearoyl-2-lauroyl glycerol is 16.43, as reported in the ChemSrc database . This LogP value reflects the combined hydrophobicity contributions of two C18 stearoyl chains and one C12 lauroyl chain, placing it between the LogP of trilaurin (three C12 chains, lower LogP) and tristearin (three C18 chains, higher LogP). The LogP value is a critical parameter in predicting membrane permeability, drug encapsulation efficiency in lipid nanoparticles, and chromatographic retention behavior in reversed-phase HPLC systems. In the context of solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC) formulation, this intermediate LogP enables tailored drug release profiles that differ from those achievable with homogeneous TAGs [1].

LogP
Data to verify
16.43 (computed)
Intermediate lipophilicity between trilaurin and tristearin may modulate drug-lipid miscibility
Computed value; experimental LogP limited by low aqueous solubility
Lipophilicity Drug delivery QSAR

Regiospecific sn-2 Laurate Confers Distinct Lipase Hydrolysis Pattern

Pancreatic lipase exhibits regiospecificity for the sn-1 and sn-3 positions of triacylglycerols, preferentially hydrolyzing primary ester bonds while leaving the sn-2 ester largely intact during initial digestion [1]. Consequently, 1,3-distearoyl-2-lauroyl glycerol, which positions the medium-chain lauric acid (C12:0) at the lipase-resistant sn-2 position, yields a distinct hydrolysis product profile compared to its positional isomer 1,2-distearoyl-3-lauroyl glycerol (or 1-lauroyl-2,3-distearoyl glycerol), where the C12:0 chain is at a primary position and thus readily cleaved by lipase. Upon hydrolysis, 18:0/12:0/18:0 generates 2-monolauroylglycerol as the primary intermediate, whereas isomers with laurate at sn-1 or sn-3 release free lauric acid directly. This differential metabolic fate has implications for the design of structured lipids where controlled release of medium-chain fatty acids at specific digestive stages is desired [2].

Lipase hydrolysis
Class-level
sn-2 laurate protected from initial pancreatic lipase attack; yields 2-monolauroylglycerol
Enables study of 2-monoacylglycerol absorption pathways distinct from free fatty acid release
Positional isomers with laurate at sn-1/3 release free lauric acid directly
Lipase specificity Lipid digestion Structured lipids

Best-Fit Research and Industrial Application Scenarios


Butterfat Authenticity Testing and Dairy Lipidomics Calibration

As a verified natural constituent of butterfat, 1,3-distearoyl-2-lauroyl glycerol serves as an essential reference standard for normal-phase HPLC–ESI-MS/MS methods used to authenticate dairy products and detect adulteration with non-dairy fats [1]. Its identification among the 450 TAG species in butterfat, with regiospecific confirmation via tandem MS, makes it a more appropriate calibrant for milk fat analysis than commercially common TAG standards such as tristearin or triolein, which lack butterfat-specific occurrence profiles.

Structured Lipid Design for Controlled Digestion and Delivery

The regiospecific placement of lauric acid at the sn-2 position enables investigation of 2-monoacylglycerol-mediated absorption pathways, as pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 stearate esters while sparing the sn-2 laurate [2]. This compound is therefore valuable as a defined substrate in in vitro digestion models and for designing structured lipids where differential release kinetics of medium-chain vs. long-chain fatty acids are required.

Thermal Reference for Polymorphism Studies in the 18-N-18 Series

The Lovegren and Gray (1978) study of 1,3-distearo triglycerides provides the foundational DSC and capillary melting point reference data for the complete 18-N-18 homologous series, including 18:0/12:0/18:0 [3]. Researchers investigating fat crystallization, chocolate blooming, or cocoa butter equivalent (CBE) formulation can use this compound as a defined intermediate-chain-length member of the series to establish structure–property relationships governing polymorphic transitions (α → β' → β) and melting behavior.

Lipid Nanoparticle Excipient with Tailored Lipophilicity

With a computed LogP of 16.43, this mixed-acid TAG provides an intermediate lipophilicity that can be exploited in solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC) formulations to optimize drug loading and release profiles . Its melting point, which lies above body temperature but well below standard fat processing temperatures, enables solvent-free hot homogenization processing while maintaining solid particle integrity at physiological temperature.

Application
Selection Property
Validation Focus
Butterfat authenticity testing and dairy lipidomics calibration
Naturally occurring butterfat TAG with regiospecific MS/MS confirmation
HPLC–ESI-MS/MS calibration against butterfat reference profiles
Structured lipid design for controlled digestion and delivery
Regiospecific sn-2 laurate resistant to pancreatic lipase
In vitro lipase hydrolysis product analysis (2-monolauroylglycerol vs. free lauric acid)
Thermal reference for polymorphism studies in 18-N-18 series
Intermediate chain-length member with documented DSC/capillary melting data
Polymorphic transition analysis (α → β' → β) for fat crystallization modeling
Lipid nanoparticle excipient with tailored lipophilicity
Intermediate lipophilicity and melting point above body temperature
Drug loading and release profiling in SLN/NLC formulations via hot homogenization
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